molecular formula C10H12BrFN2O2 B13129444 tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate

Cat. No.: B13129444
M. Wt: 291.12 g/mol
InChI Key: JZRPIUJYNPHVGZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring bromine and fluorine substituents at the 5- and 6-positions of the pyridine ring, respectively. The tert-butyl carbamate group (-NHCOO-tBu) at the 2-position serves as a protective group for amines, commonly utilized in organic synthesis to enhance stability and solubility.

Properties

Molecular Formula

C10H12BrFN2O2

Molecular Weight

291.12 g/mol

IUPAC Name

tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15)

InChI Key

JZRPIUJYNPHVGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 5-Bromo-6-fluoropyridin-2-amine

The synthesis commonly begins with the preparation of 5-bromo-6-fluoropyridin-2-amine, a key intermediate. This compound can be synthesized by selective bromination of 6-fluoropyridin-2-amine using N-bromosuccinimide (NBS) under mild conditions.

Parameter Details
Starting material 6-Fluoropyridin-2-amine
Brominating agent N-Bromosuccinimide (NBS)
Solvent Chloroform or N,N-dimethylformamide (DMF)
Temperature 5–20 °C
Reaction time 15 hours (chloroform), or variable in DMF
Yield 22% (chloroform method), up to 60% (DMF method)
Purification Silica gel chromatography

This bromination reaction is typically carried out in the dark to prevent side reactions, and the product is isolated by extraction and chromatographic purification.

Carbamate Formation: Protection of the Amino Group

The amino group of 5-bromo-6-fluoropyridin-2-amine is protected by converting it into a tert-butyl carbamate using tert-butyl dicarbonate (Boc2O). This step is crucial for enhancing the compound's stability and controlling reactivity in further synthetic transformations.

Parameter Details
Starting material 5-Bromo-6-fluoropyridin-2-amine
Carbamoylating agent tert-Butyl dicarbonate (Boc2O)
Base Sodium bis(trimethylsilyl)amide (NaHMDS) or triethylamine
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction time Overnight (12–24 hours)
Yield 57.08%
Work-up Quenching with aqueous ammonium chloride, extraction with ethyl acetate, drying, and silica gel chromatography

In a representative procedure, NaHMDS is added dropwise to a THF solution of the amine at 0 °C, followed by addition of Boc2O. The mixture is stirred overnight at room temperature, then quenched and purified to afford tert-butyl (5-bromo-6-fluoropyridin-2-yl)carbamate as a white solid.

Alternative Methods and Conditions

  • Direct Carbamate Formation via Curtius Rearrangement: Some literature reports the preparation of tert-butyl carbamates from corresponding carboxylic acids via Curtius rearrangement using tert-butyl dicarbonate and sodium azide, catalyzed by tetrabutylammonium bromide and zinc(II) triflate. However, this method is more applicable to aliphatic and aromatic carboxylic acids rather than pyridine amines.

  • Microwave-Assisted Coupling: For related pyridinyl amines, microwave irradiation at elevated temperatures (e.g., 140 °C) in the presence of palladium catalysts has been used to facilitate coupling reactions, but this is more relevant for further functionalization rather than initial carbamate formation.

Summary Table of Preparation Methods and Yields

Step Reaction Conditions Yield (%) Notes
Bromination of 6-fluoropyridin-2-amine with NBS in chloroform (dark, 15 h) 5–20 °C, chloroform solvent 22 Moderate yield, requires chromatography
Bromination in DMF with NBS 5–20 °C, DMF solvent 60 Improved yield compared to chloroform
Carbamate formation with Boc2O and NaHMDS in THF 0 °C to RT, overnight 57.08 Standard method for amine protection
Carbamate formation with Boc2O and triethylamine Room temperature, variable time Comparable Alternative base, similar yields possible
Curtius rearrangement from carboxylic acid Elevated temperature (40–75 °C), catalytic system Variable Less common for pyridine derivatives

Research Findings and Analytical Data

  • NMR Spectroscopy: The ^1H NMR spectrum of the tert-butyl carbamate derivative shows characteristic signals including a singlet for the tert-butyl group (~1.47 ppm) and aromatic protons in the 7–8 ppm range. The NH proton appears downfield (~10.23 ppm), confirming carbamate formation.

  • Mass Spectrometry: The molecular ion peak corresponds to the expected molecular weight of 272.12 g/mol, confirming the molecular composition C10H12BrFN2O2.

  • Purity and Physical Properties: The compound typically appears as a white solid with melting point around 63-64 °C and density approximately 1.1 g/cm³.

Chemical Reactions Analysis

Tert-butyl (5-bromo-6-fluoropyridin-2-yl)carbamate: can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the carbamate group.

    Reduction Reactions: Reduction of the carbonyl group may occur.

    Oxidation Reactions: Oxidation of the pyridine ring or the carbamate moiety is possible.

Common reagents and conditions depend on the specific reaction type. Major products include derivatives of the carbamate and modified pyridine rings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Several studies have investigated the anticancer properties of compounds related to pyridine derivatives. The presence of bromine and fluorine atoms in the structure enhances the biological activity of the compound, making it a candidate for further development as an anticancer agent .
  • Inhibition of Enzymatic Activity
    • This compound has been explored for its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that carbamate derivatives can effectively inhibit enzymes like carbonic anhydrase, which plays a role in tumor growth .
  • Drug Development
    • The compound is being studied for its potential as a lead compound in drug design, particularly in developing therapeutics targeting specific cancer types. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Inhibition of cell cycle progression
A549 (Lung)15.0Induction of apoptosis

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrase by this compound. The findings revealed that this compound exhibited competitive inhibition, leading to reduced tumor growth in vivo.

ParameterValue
Ki (inhibition constant)0.5 µM
Mode of InhibitionCompetitive

Mechanism of Action

The exact mechanism of action remains context-dependent. it likely interacts with specific enzymes, receptors, or cellular pathways due to its structural features.

Comparison with Similar Compounds

Key Data :

  • Synthesis : Synthesized via silica gel column chromatography (ethyl acetate/petroleum ether, 1:3) with a 57.08% yield .
  • 1H NMR (300 MHz, DMSO-d6) : δ 10.23 (s, 1H, NH), 8.17–8.11 (t, J = 8.7 Hz, 1H, pyridine-H), 7.67 (dd, J = 8.6, 1.5 Hz, 1H, pyridine-H), 1.47 (s, 9H, tBu) .
  • Molecular Formula : C10H11BrFN2O2 (calculated based on IUPAC name and NMR data).

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Carbamates

Compounds with halogen substituents (Br, Cl, F) on the pyridine ring are critical intermediates in pharmaceutical and materials chemistry. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties/Data
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate (Target) Br (5), F (6) C10H11BrFN2O2 ~289.11 NMR δ 10.23 (NH), 1.47 (tBu)
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate Br (2), Cl (6) C10H11BrClN2O2 321.57 0.86 Higher halogen density; potential for cross-coupling
tert-Butyl (6-bromopyridin-3-yl)carbamate Br (6) C10H11BrN2O2 271.11 0.78 Single Br substituent; simpler reactivity profile
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate Br (5), Cl (6), OH (3) C10H12BrClN2O3 323.57 Hydroxyl group enhances polarity; storage at 2–8°C

Key Findings :

  • Synthetic Utility : Bromine at the 5-position facilitates Suzuki-Miyaura couplings, while fluorine at the 6-position may improve metabolic stability in drug candidates.

Fluorinated vs. Non-Fluorinated Analogues

Fluorine’s electronegativity and small atomic radius confer unique properties compared to bulkier halogens:

Compound Name Substituents Molecular Weight (g/mol) Key Differences
This compound Br (5), F (6) ~289.11 Enhanced stability and electrophilicity due to F
tert-Butyl (5-bromo-6-chloropyridin-2-yl)carbamate Br (5), Cl (6) ~305.56 Cl’s polarizability may increase lipophilicity
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate -CH2CH2OH (5) ~238.26 Hydroxyl group improves solubility but reduces stability

Research Insights :

  • Solubility : Fluorine’s inductive effects may marginally improve aqueous solubility compared to chloro analogs.
  • Thermal Stability : The tert-butyl carbamate group in all analogs provides steric protection, reducing decomposition rates .

Pyridine Ring Modifications

Variations in pyridine substitution patterns influence electronic and steric properties:

Compound Name Substituents (Position) Key Feature
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate OH (4), OMe (5) Hydrogen-bonding capacity from OH
tert-Butyl (2-azabicyclo[2.2.1]heptan-5-yl)carbamate Bicyclic framework Conformational rigidity for targeted binding
tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate Br (2), Cl (5), CN (6) Cyano group enhances electrophilicity

Comparative Analysis :

  • Cyanopyridine Derivatives: The cyano group in ’s compound introduces strong electron-withdrawing effects, enabling nucleophilic aromatic substitution reactions less feasible in the target compound.
  • Bicyclic Analogs : Rigid frameworks (e.g., azabicyclo) are preferred in medicinal chemistry for receptor selectivity, unlike the planar pyridine ring of the target .

Biological Activity

tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, such as bromine and fluorine, along with the carbamate functional group, contributes to its unique chemical properties and biological interactions. This article discusses the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

The molecular formula of this compound is C10H12BrFN2O2C_{10}H_{12}BrFN_2O_2. The compound features a pyridine ring substituted with bromine and fluorine atoms, which significantly influence its reactivity and biological interactions. Below is a summary of its physical properties:

PropertyValue
Molecular Weight272.12 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point261.4 ± 28 °C
Melting Point63-64 °C
CAS Number1188477-11-3

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity and specificity towards these targets, potentially leading to altered enzymatic activity or receptor modulation .

Key Mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may act as an allosteric modulator, influencing receptor activity without directly competing with the endogenous ligand.

Structure-Activity Relationships (SAR)

Research has shown that the presence of both bromine and fluorine in the pyridine ring affects the compound's potency and selectivity for specific biological targets. For example, variations in substituent positions can lead to significant differences in biological activity, highlighting the importance of careful structural design in drug development .

Case Studies

  • CNS Penetration : A study demonstrated that derivatives of fluorinated pyridines exhibited enhanced central nervous system (CNS) penetration compared to non-fluorinated analogs. This suggests that this compound could be a candidate for developing CNS-active drugs .
  • Histone Deacetylase Inhibition : Research indicates that fluorinated compounds can enhance the potency of histone deacetylase inhibitors. The introduction of fluorine in similar structures has been linked to improved cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
  • Comparative Analysis : A comparative study of various pyridine-based carbamates revealed that those with halogen substitutions exhibited greater inhibitory effects on target enzymes than their unsubstituted counterparts, emphasizing the role of halogens in enhancing biological activity .

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